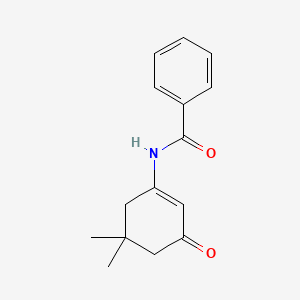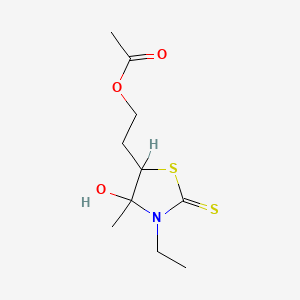
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl acetate group attached to the thiazolidine ring. It is of interest in various fields of chemistry and biology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of an appropriate aldehyde or ketone with cysteine or a cysteine derivative. This reaction forms the thiazolidine ring.
Introduction of the Ethyl Acetate Group: The ethyl acetate group is introduced through esterification reactions. This can be achieved by reacting the thiazolidine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine-2-thione: Formed through reduction reactions.
Substituted Thiazolidines: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may modulate oxidative stress pathways, reducing the production of reactive oxygen species and enhancing antioxidant defenses.
類似化合物との比較
Similar Compounds
Thiazolidine-2-thione: A structurally similar compound with a thione group instead of the ethyl acetate group.
4-Hydroxythiazolidine: Another similar compound with a hydroxyl group at the fourth position of the thiazolidine ring.
Uniqueness
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
23509-57-1 |
|---|---|
分子式 |
C10H17NO3S2 |
分子量 |
263.4 g/mol |
IUPAC名 |
2-(3-ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate |
InChI |
InChI=1S/C10H17NO3S2/c1-4-11-9(15)16-8(10(11,3)13)5-6-14-7(2)12/h8,13H,4-6H2,1-3H3 |
InChIキー |
TXUPLYBMAQHKQU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=S)SC(C1(C)O)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
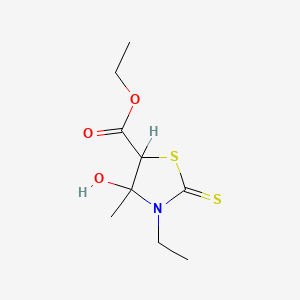
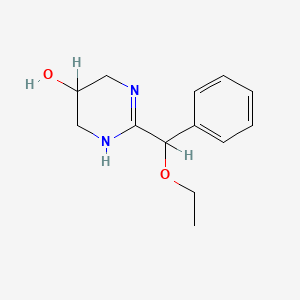
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
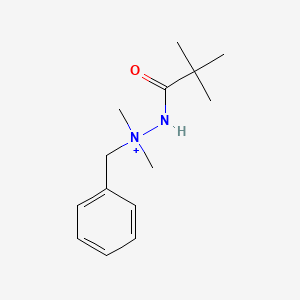
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
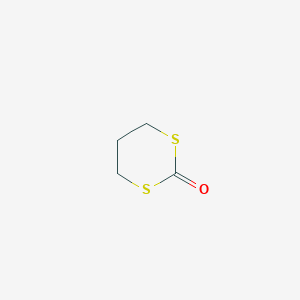
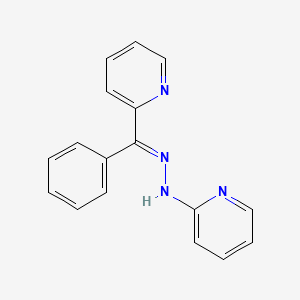
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
